![molecular formula C8H11NO2 B573342 (2-Amino-4-methoxyphenyl)methanol CAS No. 187731-65-3](/img/structure/B573342.png)
(2-Amino-4-methoxyphenyl)methanol
Overview
Description
“(2-Amino-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 187731-65-3 and a molecular weight of 153.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of compounds similar to “(2-Amino-4-methoxyphenyl)methanol” has been reported via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is often used in the reduction of different functional groups .Molecular Structure Analysis
The molecular structure of “(2-Amino-4-methoxyphenyl)methanol” consists of a linear formula: C8H11NO2 . The compounds synthesized via Schiff bases reduction route consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(2-Amino-4-methoxyphenyl)methanol” involve the addition of a nucleophilic nitrogen on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Physical And Chemical Properties Analysis
“(2-Amino-4-methoxyphenyl)methanol” is a solid substance with a molecular weight of 153.18 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Supramolecular Chemistry
Supramolecular chemistry involves non-covalent interactions between molecules. The compound’s hydrogen bonding capabilities contribute to its role in supramolecular assemblies. Researchers explore its use in designing functional materials, such as molecular sensors or host-guest systems.
For crystal structures and more technical details, you can refer to the work by Ajibade and Andrew . Additionally, the optimized structure of a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has been studied . Keep in mind that scientific research is dynamic, and ongoing studies may reveal even more applications for this intriguing compound. 🧪🔬
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-amino-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRVVOQVTLZCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666719 | |
Record name | (2-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187731-65-3 | |
Record name | (2-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.